N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core linked to a furan ring through an ethyl chain, with a chlorophenyl substituent
Mechanism of Action
Target of Action
The primary target of this compound is the Nav1.8 sodium channel . This channel is a tetrodotoxin-resistant (TTX-R) sodium channel with a high activation threshold and slow inactivating kinetics . It is highly expressed in small-diameter sensory neurons and has been implicated in signaling various types of pain .
Mode of Action
The compound acts as a sodium channel blocker . It has high-affinity and selectivity for inhibiting human Nav1.8 sodium channels . The compound’s interaction with its targets results in the reduction of sodium ion flow through the channels, thereby decreasing the excitability of the neurons .
Biochemical Pathways
The compound’s action on the Nav1.8 sodium channels affects the neuronal signaling pathways associated with pain . By blocking these channels, the compound reduces the inflow of low-intensity mechanical signals to spinal wide dynamic range (WDR) neurons . Nav18 sodium channels on central terminals seem to be key to the modulation of spontaneous firing in neuropathic rats .
Pharmacokinetics
It is known that the compound can be systemically delivered
Result of Action
The compound’s action results in the attenuation of spinal neuronal activity in neuropathic rats . Specifically, it reduces mechanically evoked and spontaneous WDR neuronal activity . This leads to a reduction in behavioral measures of chronic pain .
Biochemical Analysis
Biochemical Properties
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide has been found to interact with certain enzymes and proteins . It is known to be a potent blocker of the Nav1.8 sodium channel, a tetrodotoxin-resistant sodium channel that contributes to action potential electrogenesis in neurons . This interaction can influence biochemical reactions within the cell, particularly those related to nerve signal transmission .
Cellular Effects
The effects of this compound on cells are largely tied to its interaction with the Nav1.8 sodium channel . By blocking this channel, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the Nav1.8 sodium channel . This binding blocks the channel, preventing the flow of sodium ions and thus disrupting the generation of action potentials . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on neuronal activity can be observed following administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . For example, in rat models of neuropathic and inflammatory pain, the compound was found to produce significant antinociception at certain dosages .
Metabolic Pathways
Given its interaction with the Nav1.8 sodium channel, it may influence pathways related to nerve signal transmission .
Transport and Distribution
Given its interaction with the Nav1.8 sodium channel, it is likely to be present in tissues where this channel is expressed .
Subcellular Localization
Given its interaction with the Nav1.8 sodium channel, it is likely to be localized in areas of the cell where this channel is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution or through the use of chlorinated precursors.
Linking the Pyridazinone to the Furan Ring: This step involves the formation of an ethyl bridge between the pyridazinone and the furan ring, which can be achieved through nucleophilic substitution reactions.
Final Coupling: The final coupling step involves the reaction of the intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones or other reduced species.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazinones and other reduced species.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe to study biological processes involving pyridazinone and furan derivatives.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide: Similar compounds include other pyridazinone derivatives and furan-containing molecules.
Comparison: Compared to other pyridazinone derivatives, this compound’s unique combination of a pyridazinone core, chlorophenyl group, and furan ring may confer distinct biological activities and chemical properties.
Uniqueness
Structural Features: The presence of both a pyridazinone core and a furan ring linked by an ethyl chain is relatively unique, potentially offering a combination of properties from both moieties.
Biological Activity: Its specific substitution pattern and functional groups may result in unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-13-5-3-12(4-6-13)14-7-8-16(22)21(20-14)10-9-19-17(23)15-2-1-11-24-15/h1-8,11H,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBCERLQXABVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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